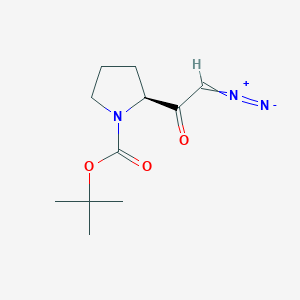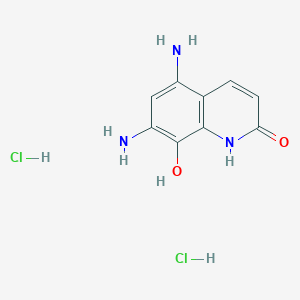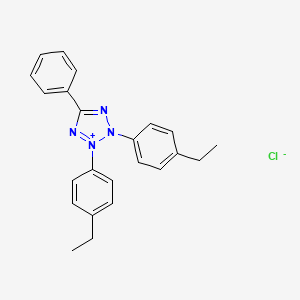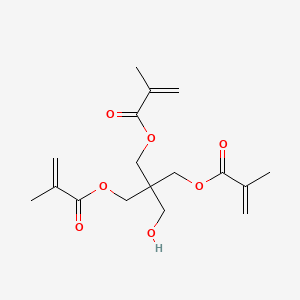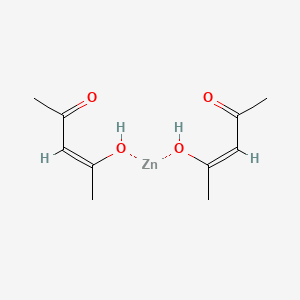
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Boc-Azetidine-AEP or Boc-Azetidine-Ethylamine-Piperidine.
Mecanismo De Acción
The mechanism of action of N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth of certain viruses and bacteria. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high level of purity. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and facilities.
Direcciones Futuras
There are several future directions for research on N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine. Some potential areas of study include:
1. Further exploration of its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Investigation of its potential as an anticancer agent, particularly in combination with other drugs.
3. Examination of its effects on the immune system and its potential as an immunomodulatory agent.
4. Exploration of its potential as a scaffold for the development of novel drugs.
In conclusion, this compound is a promising compound for scientific research, with potential applications in several fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Métodos De Síntesis
The synthesis of N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine involves the reaction between Boc-azetidine and ethylamine in the presence of a catalyst such as piperidine. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antiviral, and antibacterial properties. Additionally, it has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
| 1338247-64-5 | |
Fórmula molecular |
C15H29N3O2 |
Peso molecular |
283.40966 |
Sinónimos |
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


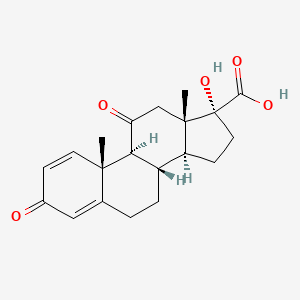
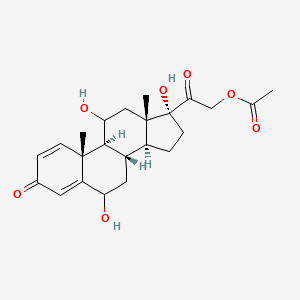
![[(Methylthio)[[2-nitro-5-(propylthio)phenyl]imino]methyl]carbamic acid methyl ester](/img/structure/B1141449.png)


